4,5,6-Trichloro-2-benzofuran-1(3H)-one
Description
Properties
CAS No. |
52043-49-9 |
|---|---|
Molecular Formula |
C8H3Cl3O2 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
4,5,6-trichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H3Cl3O2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2 |
InChI Key |
HEGYGJGHJVBWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2C(=O)O1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-benzofuran-1(3H)-one typically involves the chlorination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Chlorinated solvents like dichloromethane or chloroform
Catalyst: Iron(III) chloride or aluminum chloride
Industrial Production Methods
Industrial production methods for chlorinated benzofurans may involve continuous flow reactors to ensure efficient chlorination and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents (e.g., dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of 4,5,6-Trichloro-2-benzofuran-1(3H)-one with structurally related benzofuranones is presented below, focusing on molecular properties, synthesis, and functional characteristics.
Structural and Physicochemical Properties
*Inferred properties based on structural analogs.
Key Findings and Implications
Substituent Effects : Chlorine atoms increase molecular weight and electronegativity, influencing reactivity and binding interactions. Bulky groups (e.g., isopropylidene) reduce solubility but enhance thermal stability .
Synthetic Flexibility: Chlorinated benzofuranones can be tailored via electrophilic substitution, enabling modular design for applications in drug discovery or materials science .
Knowledge Gaps: Direct pharmacological data for this compound are absent in the evidence, necessitating further studies on its bioactivity and physicochemical profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
